Azide-PEG9-amido-C12-Boc

Description

Contextualizing Azide-PEG9-amido-C12-Boc within Modern Linker Chemistry

Modern linker chemistry has evolved beyond simple, inert spacers to encompass highly functionalized molecules that actively modulate the properties of the final conjugate. Linkers are now critical components that can improve solubility, provide optimal spatial orientation, and introduce specific functionalities. axispharm.combiochempeg.com this compound exemplifies this trend by integrating several key features into a single scaffold.

The molecule incorporates a polyethylene (B3416737) glycol (PEG) chain, a feature widely used in bioconjugation to enhance the water solubility, biocompatibility, and circulation time of therapeutic molecules. biochempeg.commolecularcloud.orgcreativepegworks.com The PEG9 portion of the linker consists of nine repeating ethylene (B1197577) oxide units, which helps to prevent aggregation and reduces non-specific binding. This is combined with a C12 alkyl chain, which provides a significant and defined separation distance between the two conjugated molecules, a critical factor in applications like PROTACs where a precise spatial arrangement is necessary for biological activity. genelink.comtrilinkbiotech.combiosyn.com The amide bond within the structure adds stability to the linker. This combination of a hydrophilic PEG chain and a hydrophobic alkyl spacer allows for fine-tuning of the physicochemical properties of the resulting bioconjugate.

Overview of Modular Design Principles in Bifunctional Linkers

Bifunctional linkers are characterized by a modular design, possessing two distinct reactive termini separated by a spacer unit. researchgate.netrsc.org This design allows for the sequential and controlled conjugation of two different molecules. This compound is a quintessential example of this modular principle, with each component serving a discrete function.

The Azide (B81097) Group (N₃): This functional group is one of the reactive ends of the linker. It is a key component for "click chemistry," a set of powerful, reliable, and selective reactions. ajgreenchem.com Specifically, the azide group can undergo a highly efficient and bioorthogonal cycloaddition reaction with an alkyne-containing molecule. sigmaaldrich.compcbiochemres.com This reaction, often catalyzed by copper(I) (CuAAC) or proceeding via strain-promotion (SPAAC), is widely used to couple molecules in complex biological environments with high specificity and yield. medchemexpress.commedchemexpress.comnih.gov

The PEG9 Spacer: The polyethylene glycol segment provides hydrophilicity and flexibility. biochempeg.commolecularcloud.org In biological systems, PEGylation—the attachment of PEG chains—is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of biomolecules. biochempeg.comcreativepegworks.com The nine-unit length of this particular PEG chain offers a balance of solubility enhancement and defined spacing.

The Amido-C12 Spacer: This component consists of a twelve-carbon alkyl chain linked via a stable amide bond. The primary role of this extended hydrocarbon chain is to provide a substantial, rigid distance between the conjugated species. genelink.combiosyn.com This separation can be crucial for avoiding steric hindrance and allowing two proteins (for instance, a target protein and an E3 ligase) to interact effectively. cymitquimica.com

The Boc-Protected Amine: The other end of the linker terminates in a primary amine that is protected by a tert-butoxycarbonyl (Boc) group. americanpeptidesociety.orgthermofisher.com The Boc group is a common acid-labile protecting group in organic synthesis, particularly in peptide synthesis. nih.govlibretexts.orgcreative-peptides.com It renders the amine non-reactive, allowing the azide end to be selectively conjugated first. The Boc group can then be removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the primary amine for a subsequent conjugation reaction. thermofisher.com

This modular construction provides chemists with a high degree of control over the assembly of complex molecular systems.

| Property | Value |

|---|---|

| Molecular Formula | C₃₈H₇₄N₄O₁₂ |

| Molecular Weight | 779.01 g/mol |

| Appearance | Solid |

| Synonyms | 13-(Azide-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester |

| Module | Primary Function | Chemical Role |

|---|---|---|

| Azide (N₃) | First Reactive Handle | Enables bioorthogonal "click" chemistry reactions with alkynes (CuAAC or SPAAC). medchemexpress.cominterchim.fr |

| PEG9 | Hydrophilic Spacer | Increases water solubility, reduces aggregation, and provides flexibility. molecularcloud.orgcreativepegworks.com |

| Amido-C12 | Hydrophobic Spacer | Provides a long, defined separation distance between conjugated molecules. genelink.combiosyn.com |

| Boc-Amine | Protected Second Handle | A stable, protected amine that can be deprotected under acidic conditions for subsequent conjugation. thermofisher.comcreative-peptides.com |

Significance of the this compound Scaffold in Research Modalities

The unique architecture of this compound makes it a significant tool in several advanced research areas, most notably in the field of targeted protein degradation.

The primary application of this linker is in the synthesis of PROTACs. medchemexpress.comcymitquimica.com PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein of interest, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker is the central component that connects the ligand for the target protein to the ligand for the E3 ligase. The length, flexibility, and chemical nature of the linker, as provided by the PEG9 and C12 elements of this compound, are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. medchemexpress.com

Beyond PROTACs, the scaffold is valuable in other bioconjugation strategies. The azide handle allows for the precise attachment of the linker to alkyne-modified biomolecules, such as proteins, nucleic acids, or lipids, for labeling and detection purposes in proteomics research. Furthermore, it can be used for surface modification, for example, to functionalize biosensors or medical devices. Attaching this linker to a surface can improve biocompatibility and reduce non-specific binding of other molecules, thereby enhancing the sensitivity and specificity of diagnostic tools. The Boc-protected amine allows for the subsequent attachment of other molecules of interest, making it a versatile platform for constructing complex, multi-component systems.

Structure

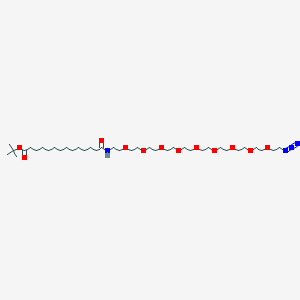

2D Structure

Properties

IUPAC Name |

tert-butyl 14-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-14-oxotetradecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H74N4O12/c1-38(2,3)54-37(44)15-13-11-9-7-5-4-6-8-10-12-14-36(43)40-16-18-45-20-22-47-24-26-49-28-30-51-32-34-53-35-33-52-31-29-50-27-25-48-23-21-46-19-17-41-42-39/h4-35H2,1-3H3,(H,40,43) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMDPQVNGBQXBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H74N4O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

779.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Components and Their Strategic Implications in Research Design

The Azide (B81097) Moiety: Enabling Bioorthogonal and Click Chemistry Transformations

The terminal azide group (N₃) is a cornerstone of the linker's functionality, primarily due to its utility in "click chemistry" reactions. These reactions are characterized by their high efficiency, specificity, and biocompatibility, making them ideal for the conjugation of biomolecules. matec-conferences.org The azide group in Azide-PEG9-amido-C12-Boc can participate in two principal types of click chemistry reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). mdpi.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Synthetic Strategies

The CuAAC reaction is a highly efficient and widely used method for forging a stable triazole linkage between an azide and a terminal alkyne. This reaction is lauded for its rapid kinetics and high yields under mild conditions. acs.org In the context of PROTAC synthesis, for instance, a molecule of interest bearing a terminal alkyne can be readily conjugated to the azide-functionalized linker. precisepeg.com This approach allows for the modular and efficient assembly of a library of PROTACs with varying linker lengths and compositions. nih.gov

However, a significant drawback of CuAAC is the requirement of a copper(I) catalyst, which can be toxic to living cells. This cytotoxicity can limit the application of CuAAC in biological systems where cell viability is paramount. nih.gov

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Bioconjugation

To circumvent the issue of copper toxicity, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. SPAAC is a bioorthogonal reaction that does not require a metal catalyst. Instead, it utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide to form a stable triazole ring. biochempeg.com The driving force for this reaction is the relief of ring strain in the cyclooctyne. matec-conferences.org

SPAAC has emerged as a powerful tool for bioconjugation in living systems, enabling the labeling and tracking of biomolecules in their native environment. nih.gov The azide group on this compound makes it a suitable partner for SPAAC reactions with molecules functionalized with strained alkynes. mdpi.com While SPAAC offers the significant advantage of being copper-free, the synthesis of strained cyclooctynes can be more complex and their larger size compared to terminal alkynes might introduce steric hindrance in some applications. nih.gov

Table 1: Comparison of CuAAC and SPAAC for Azide-Containing Linkers

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

|---|---|---|

| Catalyst | Copper(I) | None (driven by ring strain) |

| Reactants | Azide + Terminal Alkyne | Azide + Strained Alkyne (e.g., DBCO, BCN) |

| Advantages | High reaction rates, high yields, simple alkyne synthesis. acs.org | Bioorthogonal (copper-free), suitable for living systems. nih.gov |

| Disadvantages | Copper toxicity can be a concern for in vivo applications. nih.gov | Requires synthesis of sterically bulky and complex strained alkynes. nih.gov |

| Typical Applications | Synthesis of PROTAC libraries, bioconjugation in controlled environments. precisepeg.com | Live-cell imaging, in vivo bioconjugation. nih.gov |

The Polyethylene (B3416737) Glycol (PEG9) Segment: Modulating Linker Length and Solubility in Complex Systems

The PEG9 segment, consisting of nine repeating ethylene (B1197577) glycol units, plays a crucial role in defining the physicochemical properties of the linker and the resulting conjugate.

Influence of PEG Linker Length on Molecular Proximity and Conformational Dynamics

The length of the linker in a bifunctional molecule, such as a PROTAC, is a critical determinant of its biological activity. explorationpub.com The linker must be of an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase. If the linker is too short, steric hindrance may prevent the simultaneous binding of both proteins. Conversely, if the linker is excessively long, the entropic penalty of forming the ternary complex may be too high, leading to reduced efficacy. researchgate.net

The PEG9 moiety in this compound provides a defined and flexible spacer of a specific length. The inherent flexibility of the PEG chain allows for a degree of conformational freedom, which can be advantageous in allowing the bound proteins to adopt an optimal orientation for the desired biological outcome. nih.gov Researchers often synthesize a series of linkers with varying PEG lengths to empirically determine the optimal linker length for a given target and E3 ligase pair. nih.gov

PEGylation Strategies in Enhancing Solubility of Conjugates

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the aqueous solubility and pharmacokinetic properties of drugs and biomolecules. nih.gov The PEG9 segment of this compound imparts hydrophilicity to the linker, which can help to counterbalance the hydrophobicity of other components of the final conjugate. precisepeg.com This enhanced water solubility is crucial for many biological applications, as it can improve bioavailability and prevent aggregation of the conjugate. windows.net

The Amido-C12 Alkyl Chain: Contributions to Linker Rigidity, Hydrophobicity, and Scaffold Integration

The twelve-carbon alkyl chain (C12) is a significant contributor to the hydrophobicity of the molecule. matec-conferences.orgmatec-conferences.org In the context of drug delivery, modulating the hydrophobicity of a linker is crucial for optimizing cell permeability and interaction with biological membranes. researchgate.net The C12 chain can enhance the lipophilicity of the resulting conjugate, which may be beneficial for crossing cell membranes to reach intracellular targets. nih.gov

Design Considerations for Hydrophobic Segments in Modular Linkers

The C12 alkyl chain in this compound represents a significant hydrophobic segment within the linker. The inclusion and length of such hydrophobic components are critical design considerations as they can profoundly influence the physicochemical properties and biological activity of the final conjugate.

The length and nature of the hydrophobic segment are key variables. The precise spacing between domains in a modular protein, dictated by the linker, is often crucial for efficient biological function. researchgate.net Both excessively long and short linkers have been shown to be detrimental to the catalytic activity of enzymes, highlighting the need for careful optimization of linker length and composition. researchgate.net

| Linker Type | Dominant Conformation (Aqueous) | Dominant Conformation (Nonpolar) | Impact on Cell Permeability | Reference |

|---|---|---|---|---|

| Hydrophobic (e.g., Alkyl Chain) | Folded / Collapsed | Extended | Often Reduced | nih.gov |

| Hydrophilic (e.g., PEG Chain) | Extended / Flexible | Extended / Flexible | Often Enhanced | nih.govnih.gov |

Role of the Amide Bond in Linker Stability and Synthetic Connectivity

The "amido" component of the molecule refers to the amide bond (-C(=O)NH-), a cornerstone of chemical biology and organic synthesis. This functional group is prized for its exceptional stability and its utility in covalently connecting molecular fragments.

The stability of the amide bond arises from resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group. This gives the C-N bond partial double-bond character, resulting in a planar geometry and a significant rotational energy barrier. youtube.com This structural rigidity can help to control the conformation of the linker. Amide bonds are notably resistant to hydrolysis under typical physiological conditions, making them ideal for constructing molecules intended for biological systems. nih.govnih.gov While they can be cleaved under harsh acidic or basic conditions, they are generally considered irreversible linkages in biological contexts. nih.govyoutube.com

From a synthetic perspective, the formation of amide bonds is one of the most fundamental and widely used reactions in organic chemistry. whiterose.ac.uk It typically involves the coupling of a carboxylic acid with an amine, often facilitated by coupling reagents that activate the carboxylic acid. nih.govwhiterose.ac.uk This reliability makes the amide bond a go-to linkage for assembling complex molecules, from simple bioconjugates to large polymers like proteins, where it is known as the peptide bond. youtube.comnih.gov

| Bond Type | General Stability | Susceptibility to Cleavage |

|---|---|---|

| Amide | High | Resistant to hydrolysis; requires strong acid/base or enzymes (proteases). nih.govnih.gov |

| Ester | Moderate | Susceptible to hydrolysis by acid, base, and esterases. |

| Ether | High | Generally very stable and resistant to hydrolysis. |

| Thioether | High | Stable, but can be oxidized. |

The tert-Butoxycarbonyl (Boc) Protecting Group: Facilitating Selective Functionalization

The tert-Butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis. jk-sci.com Its function is to temporarily render the amine nitrogen non-nucleophilic, preventing it from participating in unwanted side reactions while chemical transformations are carried out elsewhere on the molecule. The Boc group is valued for its stability under a wide range of conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation, yet it can be readily removed under specific, mild acidic conditions. organic-chemistry.orgtotal-synthesis.com

The standard method for introducing a Boc group involves reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.comtotal-synthesis.com Deprotection, or removal, is typically achieved using strong organic acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. jk-sci.comwikipedia.org The mechanism of acid-catalyzed deprotection proceeds through the formation of a stable tert-butyl cation and carbamic acid, which then decomposes to release the free amine and carbon dioxide gas. jk-sci.comtotal-synthesis.com

Orthogonal Deprotection Strategies for Amine Reactivity

In the synthesis of complex molecules with multiple functional groups, it is often necessary to deprotect one functional group while leaving others intact. This concept is known as orthogonality. The Boc group is a key component of many orthogonal protection strategies because its acid-labile nature is distinct from the cleavage conditions required for other common amine protecting groups. organic-chemistry.orgtotal-synthesis.com

For example, the Fmoc (9-fluorenylmethoxycarbonyl) group is stable to acid but is cleaved by bases (e.g., piperidine), while the Cbz (benzyloxycarbonyl) group is stable to both mild acid and base but is removed by catalytic hydrogenation. total-synthesis.comnih.gov This allows a chemist to selectively unmask a Boc-protected amine using acid without affecting Fmoc or Cbz groups present in the same molecule. Conversely, an Fmoc group can be removed with a base, leaving Boc and Cbz groups untouched. nih.gov This selective reactivity is fundamental to complex synthetic endeavors like solid-phase peptide synthesis (SPPS). rsc.org

| Protecting Group | Abbreviation | Cleavage Condition | Stability | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA, HCl) | Stable to base, nucleophiles, and hydrogenation. | total-synthesis.comwikipedia.org |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable to acid and hydrogenation. | total-synthesis.comnih.gov |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂, Pd/C) | Stable to mild acid and base. | total-synthesis.comnih.gov |

Sequential Functionalization Approaches Utilizing Boc Protection

The ability to selectively deprotect a Boc-protected amine is the foundation for sequential functionalization strategies. This approach allows for the stepwise construction of a molecule, where different building blocks or functional moieties are added in a controlled order.

A typical sequence involves a molecule with multiple protected functional groups, including a Boc-protected amine. In the first step, the Boc group is selectively removed with acid to reveal a free amine. highfine.com This newly available amine can then be reacted with another molecule, for example, through an amide coupling reaction, to extend the molecular structure. acs.org The other protecting groups (e.g., Fmoc on another amine, or ester protection on a carboxylic acid) remain in place, preventing those sites from reacting. nih.gov Following this first functionalization step, a different orthogonal protecting group can be removed under its specific conditions (e.g., base for Fmoc) to allow for a second, site-specific reaction. This iterative process of selective deprotection followed by coupling is a powerful strategy for the controlled synthesis of complex molecules and is frequently employed in both solution-phase and solid-phase synthesis. acs.orgacs.org

Synthetic Methodologies Employing Azide Peg9 Amido C12 Boc

Strategies for Site-Specific Conjugation via Azide (B81097) Chemistry

The azide functional group is a cornerstone of "click chemistry," a set of reactions known for their high efficiency, specificity, and mild reaction conditions. adcreview.comlumiprobe.com This bioorthogonal reactivity means the azide group will not interact with most functional groups found in biological molecules, allowing for precise, targeted conjugation. purepeg.com

The primary reaction of the azide group on the Azide-PEG9-amido-C12-Boc linker is the cycloaddition with an alkyne to form a stable triazole ring. This reaction can be performed through two main pathways:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the conjugation of the terminal azide with a terminal alkyne in the presence of a copper(I) catalyst. lumiprobe.commedchemexpress.com It is widely used to link the PEG reagent to small molecules, peptides, or proteins that have been pre-functionalized with an alkyne group. broadpharm.com

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). chemicalbook.commedchemexpress.commedchemexpress.com The inherent ring strain of these molecules allows the reaction to proceed readily with azides at physiological temperatures without the need for a cytotoxic copper catalyst, making it ideal for applications involving living cells or sensitive biomolecules. adcreview.comnih.gov

The selection between CuAAC and SPAAC depends on the specific application, with SPAAC being preferred when the presence of copper is a concern. adcreview.com Both methods provide a robust and specific means of attaching the this compound linker to a molecule of interest.

| Reaction Type | Reactive Partner | Key Features | Common Applications |

|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Requires Cu(I) catalyst; high reaction speed and yield. lumiprobe.com | Synthesis of bioconjugates, PROTACs, and other molecular probes. chemicalbook.commedchemexpress.com |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO, BCN) | Copper-free; bioorthogonal; suitable for in vivo and in vitro applications. medchemexpress.commedchemexpress.com | Live cell imaging, surface modification, and conjugation of sensitive biomolecules. nih.gov |

The bifunctional nature of this compound makes it an ideal building block for constructing complex, multi-component systems. youtube.com It is particularly valuable in the development of Proteolysis-Targeting Chimeras (PROTACs). chemicalbook.commedchemexpress.comimmunomart.com PROTACs are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. medchemexpress.com

In this context, this compound serves as the central linker connecting a ligand that binds to the target protein with another ligand that recruits the E3 ligase. medchemexpress.commedchemexpress.com The synthetic process often involves first reacting the azide terminus with an alkyne-modified ligand via click chemistry. Following this initial conjugation, the Boc-protecting group on the other end is removed to allow for the coupling of the second ligand. This stepwise approach enables the precise and controlled assembly of the final tripartite molecule. frontiersin.org

Utilization of the Deprotected Amine for Subsequent Coupling Reactions

The other reactive end of the linker is a primary amine, which is initially protected by a tert-butyloxycarbonyl (Boc) group. chemicalbook.com The Boc group is stable under a wide range of conditions but can be efficiently removed under acidic conditions to reveal the nucleophilic amine. organic-chemistry.orgjk-sci.com

The deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent. jk-sci.commasterorganicchemistry.comwikipedia.org This process is generally fast and occurs at room temperature. fishersci.co.uk The resulting free amine is then available for a variety of subsequent coupling reactions.

| Reagent | Solvent | Typical Conditions | Outcome |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature, short reaction time. jk-sci.commasterorganicchemistry.com | Cleavage of the Boc group to yield a primary amine. |

| Hydrochloric Acid (HCl) | Methanol or Ethyl Acetate | Room temperature. wikipedia.org | Formation of the amine hydrochloride salt. |

| Aluminum Chloride (AlCl3) | Various | Allows for selective cleavage in the presence of other acid-sensitive groups. organic-chemistry.orgwikipedia.org | Yields the free amine under specific conditions. |

Once deprotected, the primary amine is a potent nucleophile that can readily participate in amide bond formation. This is a common strategy for conjugating the linker to peptides and proteins, which possess carboxylic acid groups on their C-termini or on the side chains of acidic amino acids like aspartic acid and glutamic acid. biochempeg.com

To facilitate the formation of a stable amide bond, the carboxylic acid group is typically activated using coupling reagents. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). biochempeg.combroadpharm.comaxispharm.com These reactions create a stable amide linkage between the PEG linker and the biomolecule. broadpharm.com

The deprotected amine reacts efficiently with carboxylic acids in the presence of the aforementioned coupling agents. axispharm.combroadpharm.com It also demonstrates high reactivity towards activated esters, such as N-hydroxysuccinimide (NHS) esters. broadpharm.combiochempeg.com

The reaction between a primary amine and an NHS ester is one of the most common bioconjugation methods. biochempeg.com It proceeds readily in aqueous buffers, typically at a pH between 7 and 9, to form a stable amide bond with the release of the N-hydroxysuccinimide byproduct. biochempeg.comaxispharm.com This method is frequently used to label proteins on their lysine (B10760008) residues, which contain a primary amine in their side chains. biochempeg.com Similarly, the amine on the deprotected linker can react with molecules functionalized as NHS esters. broadpharm.com Pentafluorophenyl (PFP) esters are another class of activated esters that react efficiently with amines and offer greater stability against hydrolysis compared to NHS esters. broadpharm.com

| Reactant | Coupling/Reaction Conditions | Resulting Bond | Notes |

|---|---|---|---|

| Carboxylic Acid | Coupling agents (e.g., EDC, HATU). axispharm.com | Amide | Commonly used for conjugating to peptides and proteins. biochempeg.com |

| NHS Ester | pH 7-9 buffer. biochempeg.comaxispharm.com | Amide | Highly efficient and widely used bioconjugation method. biochempeg.com |

| PFP Ester | Organic solvent followed by aqueous buffer. | Amide | Offers higher stability to hydrolysis than NHS esters. broadpharm.com |

Chemo-Selective Functionalization in Complex Synthetic Pathways

The key advantage of this compound in complex syntheses is the orthogonal nature of its two terminal functional groups. The azide group's "click" reactivity is independent of and compatible with the chemistry of the Boc-protected amine. purepeg.com This chemo-selectivity allows for a directed, stepwise synthetic strategy.

A researcher can first perform a click reaction to conjugate a molecule to the azide terminus without affecting the Boc-protected amine. After purification of this intermediate, the Boc group can be removed under acidic conditions to expose the amine. This newly revealed amine can then be coupled to a second molecule using amide bond-forming chemistry without disturbing the previously formed triazole linkage. frontiersin.org This orthogonal, sequential approach is fundamental to the rational design and synthesis of well-defined, multifunctional molecular constructs for applications in drug delivery, diagnostics, and proteomics. frontiersin.orgnih.gov

Advanced Synthetic Routes for Derivatization and Scaffold Expansion

The heterobifunctional nature of this compound, featuring a terminal azide and a protected amine, makes it a versatile building block for advanced synthetic methodologies. Beyond its primary application in linking two molecular entities, its orthogonal reactive sites can be strategically employed for derivatization and the construction of more complex molecular scaffolds. These advanced strategies enable the development of molecules with tailored properties and functionalities.

The azide group serves as a reliable handle for "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are known for their high efficiency, selectivity, and biocompatibility. medchemexpress.com Concurrently, the tert-butyloxycarbonyl (Boc) protecting group on the amido-C12 chain can be selectively removed under acidic conditions to reveal a primary amine, which can then undergo a wide range of standard amine-based conjugations. chemicalbook.com

Advanced synthetic routes leverage the sequential and orthogonal reactivity of these two functional groups to build intricate molecular architectures. For instance, the azide can be used to introduce a core scaffold via a click reaction, followed by deprotection of the Boc group to allow for further derivatization of the newly exposed amine. This step-wise approach is fundamental in the construction of complex molecules where precise control over the placement of different functionalities is crucial.

One advanced application involves the use of this compound in the synthesis of branched or multi-functional structures. By reacting the azide with a molecule containing multiple alkyne groups, a branched scaffold can be generated. Subsequent deprotection of the Boc group and reaction of the resulting amine with other building blocks allows for the creation of dendritic or multimeric structures. The polyethylene (B3416737) glycol (PEG) linker in this context not only provides spacing and improves solubility but also influences the spatial orientation of the attached moieties.

Furthermore, the amido-C12-Boc moiety can be subjected to chemical modifications prior to deprotection, although this is less common. The true synthetic power of this linker lies in the orthogonal nature of its azide and protected amine functionalities, which allows for a modular and systematic approach to the synthesis of complex molecules. This is particularly valuable in fields like drug discovery, where the ability to generate libraries of related compounds for structure-activity relationship (SAR) studies is essential.

The following table summarizes the key reactive sites of this compound and their respective transformations in advanced synthetic routes:

| Functional Group | Protecting Group | Deprotection/Reaction Condition | Resulting Functionality | Subsequent Reactions |

| Azide | None | Cu(I) catalyst, alkyne | 1,2,3-Triazole | Further functionalization of the attached alkyne-containing molecule |

| Azide | None | Strain-promoted alkyne (e.g., DBCO, BCN) | 1,2,3-Triazole | Further functionalization of the attached alkyne-containing molecule |

| Amine | Boc | Acidic conditions (e.g., TFA) | Primary Amine | Acylation, alkylation, sulfonylation, etc. |

This strategic combination of click chemistry and standard amine derivatization allows for a high degree of control and flexibility in the design and synthesis of novel molecular entities for a wide range of applications.

A key area where such advanced synthetic routes are employed is in the development of Proteolysis Targeting Chimeras (PROTACs). The linker component of a PROTAC is critical for its efficacy, and the ability to synthesize a variety of linkers with different lengths, flexibilities, and attachment points is crucial for optimizing PROTAC performance. This compound serves as a valuable building block in the modular synthesis of PROTAC libraries, where the azide can be clicked to an alkyne-modified ligand for the target protein, and the deprotected amine can be coupled to a ligand for an E3 ubiquitin ligase.

The following table outlines a representative synthetic scheme for the derivatization of this compound in the context of PROTAC synthesis:

| Step | Reaction | Reactants | Key Reagents/Conditions | Product |

| 1 | Click Chemistry | This compound, Alkyne-modified Target Ligand | CuSO4, Sodium Ascorbate | Triazole-linked Target Ligand-Linker-Boc |

| 2 | Boc Deprotection | Triazole-linked Target Ligand-Linker-Boc | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Triazole-linked Target Ligand-Linker-Amine |

| 3 | Amide Coupling | Triazole-linked Target Ligand-Linker-Amine, E3 Ligase Ligand with a carboxylic acid | HATU, DIPEA | Final PROTAC Molecule |

This modular approach allows for the rapid generation of a library of PROTACs with varying linker lengths and compositions by simply using different Azide-PEG-amido-C-Boc analogues.

Applications in Targeted Protein Degradation Protac Research

Azide-PEG9-amido-C12-Boc as a Versatile PROTAC Linker

This compound is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker that offers significant versatility in the synthesis of PROTACs. medchemexpress.combiochempeg.com Its structure incorporates several key features that make it a valuable tool for researchers. The azide (B81097) group serves as a chemical handle for "click chemistry," a set of biocompatible reactions that enable the efficient and specific joining of molecular fragments. medchemexpress.commedchemexpress.com This allows for the straightforward conjugation of the linker to a molecule containing a compatible functional group, such as an alkyne. medchemexpress.com

The combination of these features makes this compound a valuable building block in the construction of PROTAC libraries for screening and optimization. Its modular nature facilitates the systematic variation of linker length and composition, a key strategy in the rational design of potent and selective protein degraders. nih.govmusechem.com

Design Principles for PROTAC Constructs Incorporating This Linker

The design of a successful PROTAC is a multifactorial challenge that requires careful consideration of the target protein, the E3 ligase, and the linker that connects them.

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. researchgate.net The linker, such as one derived from this compound, plays a crucial role in bridging these two proteins. nih.govexplorationpub.com The azide functionality of this linker is particularly useful for this purpose, as it can be readily coupled to an alkyne-modified ligand for either the E3 ligase or the target protein via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. precisepeg.comnih.gov This "click chemistry" approach is highly efficient and tolerant of a wide range of functional groups, making it a popular method for PROTAC synthesis. nih.gov

The choice of which ligand to attach to which end of the linker, and the specific attachment points on each ligand, are critical design parameters that can significantly impact the stability and geometry of the ternary complex. explorationpub.comnih.gov

The flexibility and length of the PROTAC linker are critical determinants of its ability to facilitate the formation of a stable and productive ternary complex. nih.govnih.gov A linker that is too short may not be able to span the distance between the target protein and the E3 ligase, preventing complex formation. nih.gov Conversely, a linker that is too long may introduce excessive conformational flexibility, which can be entropically unfavorable for complex formation. precisepeg.comnih.gov

The PEG9 component of this compound provides considerable flexibility, which can allow the PROTAC to adopt a conformation that is optimal for binding to both the target protein and the E3 ligase simultaneously. nih.govnih.gov The length of the PEG chain is a key variable that is often optimized during PROTAC development to maximize degradation efficiency. dovepress.commdpi.comcreativepegworks.com Studies have shown that even minor changes in linker length can have a profound impact on the potency of a PROTAC. nih.govnih.gov The optimal linker length is specific to each target protein and E3 ligase pair and must be determined empirically. explorationpub.comnih.gov

Methodologies for Synthesizing Novel PROTAC Molecules

The synthesis of novel PROTAC molecules incorporating linkers like this compound generally involves a convergent synthetic strategy. nih.gov This typically entails the separate synthesis of the target protein ligand and the E3 ligase ligand, each with a reactive handle that is compatible with the linker.

A common approach involves modifying one of the ligands with a terminal alkyne group and the other with a functional group that can be converted to an azide, or vice versa. The this compound linker can then be used in a "click" reaction to join the two ligands. nih.gov For instance, the azide group on the linker can react with an alkyne-functionalized ligand. The Boc-protected amine on the other end of the linker can then be deprotected to reveal a primary amine, which can be coupled to the second ligand through an amide bond formation or other suitable conjugation chemistry.

The modularity of this approach allows for the rapid generation of a library of PROTACs with varying linker lengths, compositions, and attachment points. nih.gov This enables a systematic exploration of the structure-activity relationship (SAR) to identify the most potent and selective degrader.

Research Approaches for Evaluating PROTAC Degradation Mechanisms in Vitro (excluding efficacy in biological systems)

Once a PROTAC molecule has been synthesized, its mechanism of action must be rigorously evaluated using a variety of in vitro assays. These assays are designed to dissect the individual steps of the PROTAC-mediated degradation pathway.

A crucial first step is to assess the formation of the ternary complex. revvity.com Several biophysical techniques can be employed for this purpose, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI). nih.gov These methods can provide quantitative data on the binding affinities of the PROTAC for the individual proteins and the cooperativity of ternary complex formation. researchgate.netnih.gov Pull-down assays followed by western blotting can also be used to qualitatively or semi-quantitatively detect the formation of the ternary complex. nih.govspringernature.com

The next step is to determine if the formation of the ternary complex leads to the ubiquitination of the target protein. chempartner.com In vitro ubiquitination assays are performed using purified E1, E2, and E3 enzymes, ubiquitin, the target protein, and the PROTAC. chempartner.comlifesensors.com The ubiquitinated target protein can then be detected by western blotting using an antibody specific for ubiquitin or the target protein. mtoz-biolabs.com

Finally, in vitro degradation assays can be performed using cell lysates or purified 26S proteasomes to confirm that the ubiquitinated target protein is indeed degraded. profacgen.com These assays typically involve incubating the ubiquitinated target protein with the cell lysate or proteasome and then monitoring the disappearance of the target protein over time by western blotting. mtoz-biolabs.com

| Assay Type | Purpose | Common Techniques |

| Ternary Complex Formation | To confirm the PROTAC induces the formation of a complex between the target protein and the E3 ligase. revvity.com | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI), Pull-down assays. researchgate.netnih.govnih.govspringernature.com |

| Ubiquitination Assay | To determine if the ternary complex leads to the transfer of ubiquitin to the target protein. chempartner.com | In vitro ubiquitination reactions followed by Western blotting. lifesensors.commtoz-biolabs.com |

| In Vitro Degradation | To confirm that the ubiquitinated target protein is degraded by the proteasome. profacgen.com | Incubation with cell lysate or purified 26S proteasome followed by Western blotting. mtoz-biolabs.com |

Applications in Chemical Biology and Bioconjugation Research

Development of Chemical Probes for Cellular Studies (excluding clinical trials)

The functional handles of Azide-PEG9-amido-C12-Boc are instrumental in the development of chemical probes designed to investigate cellular processes. These probes can be tailored for various detection and target engagement studies.

The azide (B81097) functionality of this compound serves as a versatile anchor for the attachment of reporter tags, such as fluorophores, for cellular imaging. Through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), a fluorescent dye containing a compatible alkyne group can be efficiently conjugated to the linker. The lipophilic C12 alkyl chain can facilitate interaction with cellular membranes, while the hydrophilic PEG9 spacer helps to maintain the solubility of the resulting probe.

For instance, a researcher could first deprotect the Boc group to reveal the primary amine, which can then be reacted with a molecule of interest (e.g., a ligand for a specific receptor). Subsequently, the azide group can be "clicked" with an alkyne-modified fluorophore. This strategy allows for the creation of targeted fluorescent probes to visualize the localization and trafficking of specific cellular components.

Table 1: Potential Fluorophores for Conjugation to this compound via Click Chemistry

| Fluorophore (Alkyne-Modified) | Excitation (nm) | Emission (nm) | Application |

|---|---|---|---|

| Fluorescein-Alkyne | ~494 | ~518 | General purpose cellular imaging |

| Rhodamine-Alkyne | ~550 | ~570 | Stable fluorophore for long-term imaging |

| Cyanine5-Alkyne | ~649 | ~666 | Near-infrared imaging with reduced background |

This table is illustrative and shows potential combinations based on the principles of click chemistry.

Affinity-based probes are crucial tools for confirming the interaction of a small molecule with its protein target within a cellular context. This compound can be used to construct such probes. The general strategy involves linking a known ligand for a target protein to a reporter tag (like biotin) or a photo-crosslinking group via the this compound linker.

The synthesis of an affinity-based probe could proceed as follows:

Deprotection of the Boc group to expose the primary amine.

Coupling of a known protein ligand (containing a carboxylic acid or other suitable functional group) to the newly formed amine.

Conjugation of the azide terminus with an alkyne-functionalized biotin (B1667282) or a photo-reactive group (e.g., a diazirine) via click chemistry.

Once introduced to cells or cell lysates, the ligand portion of the probe binds to its target protein. Subsequent UV irradiation (in the case of a photo-crosslinker) can create a covalent bond between the probe and the target. The biotin tag then allows for the enrichment of the protein-probe complex using streptavidin-coated beads, followed by identification and quantification via mass spectrometry. nih.gov

Functionalization of Biomolecules for Research Purposes

The ability to selectively modify biomolecules without disrupting their native function is a cornerstone of chemical biology. The bioorthogonal nature of the azide group in this compound makes it an excellent tool for this purpose.

Site-specific modification of proteins and peptides allows for the introduction of novel functionalities, such as therapeutic payloads, imaging agents, or stabilizing moieties like polyethylene (B3416737) glycol (PEGylation). nih.gov One common strategy involves the genetic incorporation of an unnatural amino acid containing an alkyne group into the protein of interest. This engineered protein can then be specifically labeled at the desired site with this compound through a click reaction.

Following this initial conjugation, the Boc-protected amine on the other end of the linker can be deprotected to allow for the attachment of a second molecule of interest, creating a precisely defined bioconjugate. This approach provides a high degree of control over the location and stoichiometry of the modification, which is often difficult to achieve with traditional, less specific labeling methods that target natural amino acids like lysine (B10760008) or cysteine. nih.gov

The principles of bioconjugation using this compound can also be extended to other classes of biomolecules, such as nucleic acids and carbohydrates. For example, synthetic oligonucleotides can be synthesized with a terminal alkyne modification. These alkyne-modified nucleic acids can then be readily conjugated to the azide group of the linker. nih.gov This allows for the attachment of various functionalities to the oligonucleotide, such as delivery agents or fluorescent tags, via the deprotected amine of the linker.

Similarly, carbohydrates can be metabolically or synthetically functionalized with alkyne groups. These modified carbohydrates can then be "clicked" with this compound. nih.gov This strategy is valuable for studying the roles of glycans in cellular recognition and signaling, and for the development of targeted drug delivery systems that recognize specific carbohydrate-binding proteins on the cell surface.

Construction of Complex Multi-Domain Bioconjugates

A key application of this compound is in the construction of complex, multi-domain bioconjugates, most notably Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

In the synthesis of a PROTAC, this compound serves as the central linker connecting the two distinct ligands. A typical synthetic route would involve:

Coupling of an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide) to one end of the linker.

Coupling of a ligand for the target protein of interest to the other end of the linker.

The azide and Boc-protected amine provide the necessary orthogonal handles to facilitate this stepwise assembly. For example, the E3 ligase ligand could be attached to the deprotected amine, followed by the "clicking" of an alkyne-modified target protein ligand to the azide terminus. The length and flexibility of the PEG9 spacer, along with the hydrophobicity of the C12 alkyl chain, are critical parameters that can be fine-tuned to optimize the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. nih.gov

Table 2: Components of a PROTAC Assembled with this compound

| Component | Function | Example Molecule |

|---|---|---|

| Target Protein Ligand | Binds to the protein of interest | Alkyne-modified kinase inhibitor |

| Linker | Connects the two ligands | This compound |

This table provides a conceptual framework for the components of a PROTAC utilizing the specified linker.

Application in Molecular Tool Development for Biological Pathways

The heterobifunctional chemical compound This compound serves as a specialized linker molecule, meticulously designed for the development of sophisticated molecular tools used to investigate biological pathways. Its unique architecture, featuring distinct reactive ends separated by a precisely defined spacer, makes it an invaluable component in the synthesis of chemical probes that can modulate and study protein function within a cellular context. The primary application of this linker is in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecular tools that co-opt the cell's own protein disposal machinery to selectively eliminate proteins of interest. medchemexpress.comresearchgate.net

PROTACs are engineered molecules comprising three key parts: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. medchemexpress.comprecisepeg.com Upon forming a ternary complex between the target protein, the PROTAC, and the E3 ligase, the system facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. youtube.com This targeted protein degradation offers a powerful method to study the functional role of a specific protein in a biological pathway by observing the consequences of its removal. researchgate.net

The structure of This compound is optimized for this purpose:

Azide Group (N₃) : This functional group is a key component for "click chemistry," a set of highly efficient and specific reactions. medchemexpress.com It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to covalently link with a molecule containing an alkyne or a strained cyclooctyne, such as a ligand for a target protein. medchemexpress.commedchemexpress.com

Boc-protected Amine (-NH-Boc) : The tert-butyloxycarbonyl (Boc) group is a protecting group for the amine. It can be removed under mild acidic conditions to reveal a reactive primary amine, which can then be coupled to a second molecule, typically the E3 ligase ligand.

PEG9 and C12 Spacers : The linker region, composed of a nine-unit polyethylene glycol (PEG) chain and a 12-carbon alkyl (amido-C12) chain, is critical. The PEG component imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final PROTAC. precisepeg.comaxispharm.com The combined length of the PEG and C12 alkyl chains provides the necessary distance and flexibility to allow the target protein and the E3 ligase to come together effectively to form a productive ternary complex. nih.gov The hydrophobic C12 chain can also influence properties like cell permeability. axispharm.comacs.org

Detailed Research Findings

While specific studies detailing the use of the exact This compound linker are not prevalent in peer-reviewed literature, extensive research on PROTACs with similar long-chain PEG and alkyl linkers provides clear insights into its application and the importance of linker composition. The linker is not merely a passive spacer; its length and chemical nature profoundly impact the efficacy of the resulting molecular tool. nih.gov

Research has shown that there is an optimal linker length for effective protein degradation, which must be determined empirically for each target and E3 ligase pair. nih.gov For instance, in the development of PROTACs targeting TANK-binding kinase 1 (TBK1), linkers with varying compositions of alkyl and ether units were evaluated. It was found that linkers shorter than 12 atoms showed no degradation activity. nih.govnih.gov However, PROTACs with linkers between 12 and 29 atoms all demonstrated potent, submicromolar degradation of TBK1. nih.gov This highlights that a minimum linker length, such as that provided by the PEG9 and C12 combination, is necessary to successfully bridge the two proteins.

The table below summarizes findings from a study on TBK1 degraders, illustrating the critical role of linker length on degradation potency (DC₅₀) and maximum degradation level (Dₘₐₓ).

| Linker Length (Atoms) | PROTAC Activity | DC₅₀ (nM) | Dₘₐₓ (%) |

| < 12 | No degradation observed | > 1000 | < 10 |

| 21 | High potency | 3 | 96 |

| 29 | Reduced potency | 292 | 76 |

| Data derived from research on TBK1 degraders with flexible alkyl/ether linkers, illustrating the principle of linker length dependency. nih.gov |

Furthermore, the balance between hydrophilic (PEG) and hydrophobic (alkyl) character in a linker is crucial for balancing aqueous solubility with cell membrane permeability. axispharm.com A study comparing two PROTACs with nearly identical structures, differing only by the replacement of two methylene (B1212753) (alkyl) groups with oxygen (PEG-like) atoms, revealed a nearly 1000-fold difference in cell permeability. acs.org The more PEG-like linker resulted in a PROTAC that adopted similar conformations in both polar and nonpolar environments, leading to significantly higher permeability. acs.org This underscores the sophisticated role of linkers like This compound , where the combination of PEG and alkyl components is a deliberate design choice to create molecular tools with optimized properties for studying biological pathways in living cells.

Applications in Materials Science and Surface Functionalization Research

Surface Modification of Biomaterials and Nanomaterials

The ability to tailor the surface properties of biomaterials and nanomaterials is crucial for their performance in various applications. Azide-PEG9-amido-C12-Boc serves as an effective molecular tool for such modifications, enabling the introduction of specific functionalities onto a wide range of substrates.

A primary application of this compound is the covalent attachment of ligands and receptors to research substrates, such as silicon wafers, glass slides, or gold surfaces. This is typically achieved by first functionalizing the surface with a molecule containing an alkyne group. Subsequently, this compound can be "clicked" onto the surface via its azide (B81097) group. The deprotection of the Boc group then provides a reactive amine handle for the immobilization of biomolecules like peptides, proteins, or small molecules containing a carboxylic acid. nih.gov

For instance, a research group could modify a sensor surface to study a specific protein-ligand interaction. The surface would first be treated with an alkyne-terminated silane. Then, this compound would be attached. After deprotection, a specific ligand with a carboxylic acid could be coupled to the exposed amine. The PEG spacer would ensure that the ligand is presented in a way that is accessible for binding to its target protein, minimizing non-specific interactions with the surface. nih.gov

| Substrate | Surface Functionalization | Immobilized Ligand (Example) | Potential Application |

| Glass Slide | Alkyne-silane + this compound | RGD peptide | Cell adhesion studies |

| Gold Nanoparticle | Thiol-alkyne + this compound | Folic Acid | Targeted drug delivery |

| Silicone | Plasma treatment + Alkyne deposition + this compound | Heparin | Antithrombogenic surfaces |

This table presents illustrative examples of ligand immobilization using a strategy involving this compound.

The creation of surfaces that can specifically recognize and interact with biological entities is a cornerstone of biosensor and diagnostic development. The hydrophilic and bio-inert nature of the PEG chain in this compound helps to reduce non-specific protein adsorption, a critical requirement for sensitive and specific biorecognition. acs.orgnih.gov By immobilizing antibodies, enzymes, or nucleic acids on a surface using this linker, highly selective biorecognition interfaces can be fabricated. thieme-connect.deenicbcmed.eu

A common strategy involves the functionalization of a surface with alkyne groups, followed by the attachment of this compound. After deprotection of the amine, a bioreceptor molecule can be covalently linked. The length of the PEG9 spacer helps to extend the bioreceptor away from the surface, enhancing its accessibility and binding efficiency. nih.gov

| Interface Component | Function |

| Substrate | Solid support (e.g., sensor chip, nanoparticle) |

| Alkyne-functionalization | Provides a reactive site for click chemistry |

| This compound | Acts as a flexible, hydrophilic spacer and provides an amine for conjugation |

| Bioreceptor (e.g., antibody) | Provides specificity for the target analyte |

This table outlines the components of a typical biorecognition interface constructed using this compound.

Creation of Functionalized Polymer Systems

This compound can be incorporated into polymer structures to create functionalized materials with tailored properties. This can be achieved through either "grafting-to" or "grafting-from" approaches. In a "grafting-to" approach, pre-synthesized polymers with alkyne side chains can be functionalized by clicking this compound onto them. nyu.eduresearchgate.net Subsequent deprotection of the Boc group yields a polymer with pendant amine groups, which can be further modified.

This methodology allows for the synthesis of polymers with controlled functionalities. For example, a hydrophobic polymer backbone could be modified with this compound to introduce hydrophilicity and reactive handles for further conjugation, potentially for applications in drug delivery or tissue engineering. mdpi.comacs.org

Engineering of Supramolecular Assemblies Utilizing the Linker Scaffold

The amphiphilic nature of molecules derived from this compound, which possess a hydrophilic PEG chain and a hydrophobic C12 alkyl chain, can be exploited to engineer supramolecular assemblies. nih.govnih.gov After conjugation of a molecule of interest to either the azide or the deprotected amine, the resulting conjugate may self-assemble in aqueous solution to form micelles or other nanostructures.

The design of the linker allows for precise control over the architecture of these assemblies. The Boc-protected amine can be deprotected to introduce a charged group, which can influence the self-assembly process through electrostatic interactions. The azide group can be used to click on other functionalities, further tailoring the properties of the resulting supramolecular structures. These organized systems have potential applications in areas such as controlled release and nanotechnology.

Advanced Characterization Techniques for Azide Peg9 Amido C12 Boc Conjugates and Derivatives Excluding Basic Compound Identification

Spectroscopic Analysis of Modified Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. While ¹H NMR can become complex due to the repeating ethylene (B1197577) glycol units of the PEG chain, specific proton signals are key indicators of a successful conjugation. For instance, the formation of a triazole ring in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction results in a characteristic singlet peak for the triazole proton, typically observed between δ 7.5 and 8.5 ppm. Changes in the chemical shifts of protons adjacent to the newly formed bond also provide evidence of the conjugation.

Infrared (IR) spectroscopy can also be utilized to monitor the reaction. A key indicator of a successful conjugation is the disappearance of the characteristic azide (B81097) (N₃) stretching vibration, which typically appears as a sharp, strong peak around 2100 cm⁻¹.

A representative summary of key spectroscopic shifts for a hypothetical conjugate is presented in Table 1.

Table 1: Representative Spectroscopic Data for an Azide-PEG9-amido-C12-Boc Conjugate

| Technique | Functional Group | Characteristic Signal Change |

|---|---|---|

| ¹H NMR | Triazole Proton | Appearance of a singlet at δ ~7.5-8.5 ppm |

| ¹³C NMR | Triazole Carbons | Appearance of new signals in the δ 120-150 ppm range |

Chromatographic Methods for Purification and Purity Assessment in Research Materials

Chromatographic techniques are indispensable for the purification of this compound conjugates and for the assessment of their purity. Given the amphiphilic nature of these molecules, imparted by the hydrophilic PEG chain and the often hydrophobic conjugated moieties, reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed method.

RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile, often with additives such as trifluoroacetic acid (TFA) to improve peak shape. The retention time of the conjugate will differ significantly from the starting materials, allowing for its isolation. The purity of the final product can be determined by integrating the peak area of the desired conjugate in the chromatogram. For many PROTACs synthesized via solid-phase methods, RP-HPLC is the final purification step to achieve high purity. nih.gov

A typical RP-HPLC purification profile for a PROTAC synthesized using an azide-PEG linker is shown in Table 2, illustrating the separation of the final product from reactants and byproducts.

Table 2: Illustrative RP-HPLC Data for the Purification of a PROTAC with an this compound Linker

| Peak | Retention Time (min) | Tentative Assignment | Purity (%) |

|---|---|---|---|

| 1 | 5.2 | Unreacted Alkyne-bearing Moiety | - |

| 2 | 12.8 | Unreacted this compound | - |

Mass Spectrometry for Structural Confirmation of Conjugates

Mass spectrometry (MS) is a critical technique for the unambiguous structural confirmation of this compound conjugates. It provides a precise measurement of the molecular weight of the final product, confirming that the desired moieties have been successfully linked.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is particularly valuable. Electrospray ionization (ESI) is a common ionization technique for these types of molecules. The resulting mass spectrum will show a peak corresponding to the exact mass of the protonated conjugate ([M+H]⁺), or other adducts. The measured mass is then compared to the theoretical calculated mass of the expected product.

In addition to confirming the molecular weight of the intact conjugate, tandem mass spectrometry (MS/MS) can be used to further elucidate the structure. In an MS/MS experiment, the ion of the conjugate is isolated and fragmented. The resulting fragmentation pattern provides information about the different components of the molecule and how they are connected, offering definitive proof of the structure.

Table 3 provides an example of mass spectrometry data for a hypothetical PROTAC synthesized using the this compound linker.

Table 3: Example Mass Spectrometry Data for a PROTAC Conjugate

| Analysis | Expected [M+H]⁺ (Da) | Observed [M+H]⁺ (Da) | Mass Error (ppm) |

|---|

Future Research Directions and Emerging Applications

Innovations in Synthetic Strategies for Linker Derivatization

The modular nature of Azide-PEG9-amido-C12-Boc lends itself to a variety of synthetic modifications to fine-tune its properties for specific applications. Future innovations are likely to focus on enhancing the efficiency and diversity of these derivatization strategies.

One promising area is the late-stage functionalization of the PEG and alkyl components. While the current structure provides a balance of hydrophilicity and hydrophobicity, the ability to introduce additional functional groups along the chain could allow for more precise control over solubility, cell permeability, and pharmacokinetic profiles. Methodologies such as C-H activation or the incorporation of functionalized ethylene (B1197577) glycol or alkyl units during the initial synthesis could provide handles for further modification.

Furthermore, the development of orthogonal protection strategies for the terminal functional groups will be crucial. While the current molecule utilizes a Boc group for the amine and the azide (B81097) serves as a stable handle for "click" chemistry, the introduction of additional, selectively addressable protecting groups would enable the sequential and site-specific attachment of multiple molecular entities. This could be particularly valuable in the construction of more complex multi-functional conjugates.

A summary of potential derivatization strategies is presented in Table 1.

| Derivatization Strategy | Potential Outcome |

| Late-stage functionalization of the PEG/alkyl chain | Introduction of additional functionalities for fine-tuning physicochemical properties. |

| Orthogonal protection schemes | Sequential and site-specific attachment of multiple molecular entities. |

| Diversification of the amide linkage | Alteration of linker rigidity and metabolic stability. |

Exploration of Novel Bioconjugation Chemistries

The azide moiety of this compound is a cornerstone of its utility, primarily through its participation in "click chemistry" reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are highly efficient and bioorthogonal, making them ideal for conjugating the linker to alkyne-modified molecules. medchemexpress.com Future research will likely expand the repertoire of bioconjugation reactions involving this linker.

The Staudinger ligation, a reaction between an azide and a phosphine (B1218219) to form an aza-ylide which then hydrolyzes to an amine and a phosphine oxide, offers an alternative bioorthogonal strategy. precisepeg.com This reaction does not require a metal catalyst, which can be advantageous in certain biological systems where copper toxicity is a concern.

Beyond established methods, the exploration of novel azide-reactive chemistries could further enhance the versatility of this compound. This includes photo-click chemistry, where the reaction is initiated by light, offering spatial and temporal control over the conjugation process. Additionally, the development of new biocompatible catalysts for azide-alkyne cycloadditions could improve reaction kinetics and yields in complex biological environments.

The primary bioconjugation reactions for this compound are detailed in Table 2.

| Bioconjugation Chemistry | Description | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A copper-catalyzed reaction between an azide and a terminal alkyne to form a stable triazole linkage. medchemexpress.com | High efficiency, bioorthogonal. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A catalyst-free reaction between an azide and a strained alkyne (e.g., DBCO, BCN). medchemexpress.com | Copper-free, suitable for live-cell applications. |

| Staudinger Ligation | Reaction between an azide and a phosphine to form an amide bond. precisepeg.com | Catalyst-free, alternative to click chemistry. |

Expansion into Other Targeted Degradation Modalities Beyond PROTACs

While PROTACs have been the primary application for linkers like this compound, the principles of targeted protein degradation are being extended to other cellular clearance pathways. The versatility of this linker makes it a strong candidate for these emerging modalities.

Ribonuclease Targeting Chimeras (RiboTACs) are designed to degrade target RNA molecules by recruiting ribonucleases. acs.org The linker in a RiboTAC plays a crucial role in positioning the RNA-binding molecule and the ribonuclease recruiter at an optimal distance and orientation for efficient degradation. acs.org Studies have shown that the length and flexibility of PEG linkers are critical for RiboTAC potency, suggesting that the PEG9 unit of this compound could be well-suited for this application. acs.org

Autophagy-Targeting Chimeras (AUTACs) and Autophagosome-Tethering Compounds (ATTECs) utilize the autophagy-lysosome pathway for protein degradation. medchemexpress.comprofacgen.com ATTECs, for instance, are composed of a target protein ligand, a linker, and a ligand that binds to the autophagosome protein LC3. medchemexpress.comprofacgen.com This process is independent of the ubiquitin-proteasome system. The flexible and hydrophilic nature of the PEG9 component of this compound could be advantageous in bridging the target protein and the autophagosome, facilitating engulfment and subsequent degradation.

The potential applications of this compound in different degradation modalities are summarized in Table 3.

| Degradation Modality | Mechanism | Potential Role of this compound |

| PROTACs | Hijacks the ubiquitin-proteasome system for protein degradation. nih.gov | Connects a target protein ligand to an E3 ligase ligand. |

| RiboTACs | Recruits ribonucleases to degrade target RNA. acs.org | Links an RNA-binding molecule to a ribonuclease recruiter. |

| ATTECs | Tethers target proteins to autophagosomes for lysosomal degradation. medchemexpress.comprofacgen.com | Connects a target protein ligand to an LC3-binding ligand. |

Computational Modeling and Rational Design of Linker-Mediated Interactions

The empirical "trial and error" approach to linker design is being increasingly supplemented by computational modeling and rational design. nih.gov Molecular dynamics simulations and other computational tools can provide valuable insights into the conformational behavior of linkers like this compound and its influence on the formation and stability of the ternary complex in PROTACs. nih.gov

Computational studies can be used to predict the optimal linker length, rigidity, and composition for a given target protein and E3 ligase pair. nih.gov By modeling the interactions between the linker and the protein surfaces, it may be possible to design linkers that actively contribute to the stability of the ternary complex, rather than acting as passive tethers. nih.gov For this compound, computational modeling could be used to assess how modifications to the PEG9 or C12 alkyl chain affect its conformational flexibility and its ability to promote productive protein-protein interactions.

Key parameters in the computational design of linkers are outlined in Table 4.

| Computational Parameter | Significance in Linker Design |

| Linker Length and Flexibility | Determines the ability to span the distance between the target protein and the ligase. |

| Conformational Energy Landscapes | Predicts the preferred shapes and orientations of the linker. |

| Linker-Protein Interactions | Identifies potential stabilizing or destabilizing contacts with the protein surfaces. |

Potential for this compound in High-Throughput Screening Library Development

The functional handles of this compound make it an ideal building block for the high-throughput synthesis of chemical libraries for drug discovery. The azide group allows for the facile and efficient incorporation of a diverse range of alkyne-containing fragments via click chemistry, enabling the rapid generation of large compound libraries. rsc.org

This is particularly relevant for the development of DNA-encoded libraries (DELs) . nih.gov In this technology, each chemical compound is attached to a unique DNA barcode. nih.gov The azide functionality of this compound can be used to conjugate the linker to a DNA oligonucleotide, while the deprotected amine can be used to attach a variety of chemical scaffolds. This would allow for the creation of vast libraries of molecules with varying linker compositions for screening against a wide range of biological targets.

The features of this compound that are advantageous for library synthesis are listed in Table 5.

| Feature | Advantage for Library Synthesis |

| Terminal Azide | Enables efficient and high-yield "click" chemistry for diversification. rsc.org |

| Boc-Protected Amine | Allows for the controlled and sequential addition of building blocks. |

| PEG and Alkyl Spacers | Provides a modular platform for varying linker length and properties within the library. |

Q & A

Basic Questions

Q. What are the functional roles of each structural component in Azide-PEG9-amido-C12-Boc, and how do they influence its applications in bioconjugation?

- Answer :

- Azide : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry for site-specific conjugation .

- PEG9 : Enhances solubility, reduces steric hindrance, and provides spacing between functional groups, critical for biomolecule interactions .

- C12 alkyl chain : Introduces lipophilicity, aiding membrane permeability in cellular assays .

- Boc (tert-butoxycarbonyl) : Protects amines during synthesis, requiring acidic conditions (e.g., TFA) for removal without disrupting other functional groups .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Answer :

- PPE : Wear safety goggles, impervious gloves, and lab coats to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335) .

- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Q. How should this compound be stored to maintain stability?

- Answer : Store at -20°C under inert gas (e.g., argon) to prevent azide degradation. Avoid exposure to moisture and light, which may hydrolyze the Boc group .

Advanced Research Questions

Q. How can researchers optimize CuAAC reaction conditions when using this compound for peptide conjugation?

- Answer :

- Catalyst concentration : Use 1–5 mol% Cu(I) (e.g., TBTA) to minimize side reactions while ensuring >95% conversion .

- Temperature : 25–37°C balances reaction speed and Boc group stability .

- Solvent : Aqueous/organic mixtures (e.g., DMSO:H2O) enhance reagent compatibility .

- Validation : Confirm conjugation via LC-MS or MALDI-TOF to detect triazole formation .

Q. What strategies mitigate batch-to-batch variability in this compound during peptide synthesis?

- Answer :

- QC protocols : Request HPLC (≥95% purity) and mass spectrometry to verify molecular weight .

- Peptide content analysis : Quantify active compound to adjust concentrations in sensitive assays (e.g., cell toxicity studies) .

- Documentation : Track lot-specific impurities (e.g., residual solvents) that may affect reaction kinetics .

Q. How can contradictions in reaction yields be resolved when using this compound under varying pH conditions?

- Answer :

- Systematic screening : Test pH ranges (4–9) to identify stability thresholds for the azide and Boc groups .

- Control experiments : Compare yields with/without Boc protection to isolate pH effects on reactivity .

- Data triangulation : Cross-validate results using NMR (to confirm structural integrity) and kinetic modeling .

Q. What experimental design principles ensure reproducibility when studying PEG chain length effects on conjugation efficiency?

- Answer :

- Variables : Compare Azide-PEGn-amido-C12-Boc derivatives (n = 3, 6, 9) while holding other parameters constant .

- Controls : Include non-PEGylated analogs and uncatalyzed reactions to baseline efficiency .

- Metrics : Quantify conjugation via fluorescence quenching or SEC-HPLC to assess steric effects .

Methodological Guidance

Q. Which analytical techniques are critical for confirming successful conjugation of this compound to target biomolecules?

- Answer :

- LC-MS/MS : Detects triazole-linked products and validates molecular weight shifts .

- FT-IR : Identifies azide (2100 cm⁻¹) disappearance post-reaction .

- Fluorescence labeling : Use dansyl or FITC tags to visualize conjugation efficiency in gel electrophoresis .

Q. How can researchers design a robust study to evaluate the impact of the C12 chain on cellular uptake?